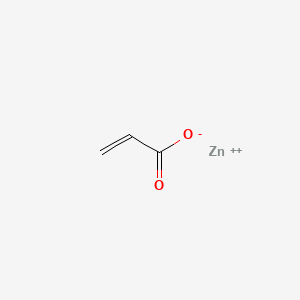

zinc;prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

zinc;prop-2-enoate is a polymeric compound formed by the polymerization of 2-propenoic acid (commonly known as acrylic acid) with zinc ions. This compound is known for its unique properties, such as high absorbency and stability, making it useful in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-propenoic acid, homopolymer, zinc salt typically involves the polymerization of acrylic acid in the presence of zinc ions. The process begins with the polymerization of acrylic acid to form polyacrylic acid. This polymerization can be initiated using free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions. The resulting polyacrylic acid is then neutralized with zinc oxide or zinc acetate to form the zinc salt of the polymer.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The polymerization is carried out in large reactors, and the neutralization step is carefully controlled to ensure the desired degree of polymerization and zinc content. The final product is typically dried and ground into a fine powder for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

zinc;prop-2-enoate undergoes several types of chemical reactions, including:

Neutralization: The polymer can react with acids and bases to form different salts.

Cross-linking: The polymer chains can be cross-linked using agents such as divinylbenzene to enhance its mechanical properties.

Hydrolysis: The polymer can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the polymer chains.

Common Reagents and Conditions

Neutralization: Zinc oxide or zinc acetate is commonly used for neutralization.

Cross-linking: Divinylbenzene or other cross-linking agents are used under controlled temperature and pressure.

Hydrolysis: Acidic or basic conditions are used to induce hydrolysis.

Major Products Formed

Neutralization: Different zinc salts of the polymer.

Cross-linking: Cross-linked polymer networks with enhanced properties.

Hydrolysis: Breakdown products of the polymer chains.

Wissenschaftliche Forschungsanwendungen

zinc;prop-2-enoate has a wide range of scientific research applications:

Chemistry: Used as a superabsorbent material in various chemical processes.

Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.

Medicine: Utilized in wound dressings and other medical applications due to its high absorbency and biocompatibility.

Industry: Applied in the production of diapers, sanitary products, and water treatment processes.

Wirkmechanismus

The mechanism of action of 2-propenoic acid, homopolymer, zinc salt involves its ability to absorb and retain large amounts of water. The zinc ions in the polymer structure enhance its stability and mechanical properties. The polymer chains can form a three-dimensional network that traps water molecules, leading to the formation of a gel-like substance. This property is particularly useful in applications requiring high absorbency and retention of fluids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium polyacrylate: Another superabsorbent polymer with similar properties but uses sodium ions instead of zinc.

Potassium polyacrylate: Similar to sodium polyacrylate but uses potassium ions.

Calcium polyacrylate: Uses calcium ions and has different mechanical properties compared to zinc and sodium polyacrylates.

Uniqueness

zinc;prop-2-enoate is unique due to the presence of zinc ions, which provide enhanced stability and mechanical properties compared to other polyacrylates. The zinc ions also contribute to the biocompatibility of the polymer, making it suitable for medical applications.

Eigenschaften

CAS-Nummer |

25916-47-6 |

|---|---|

Molekularformel |

C3H3O2Zn+ |

Molekulargewicht |

136.4 g/mol |

IUPAC-Name |

zinc;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.Zn/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+2/p-1 |

InChI-Schlüssel |

AZPHAYYLKCNMKT-UHFFFAOYSA-M |

SMILES |

C=CC(=O)[O-].[Zn+2] |

Kanonische SMILES |

C=CC(=O)[O-].[Zn+2] |

Piktogramme |

Corrosive; Irritant; Environmental Hazard |

Synonyme |

Durelon Durelon cement poly(zinc acrylate) ziacryl zinc polyacrylate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.